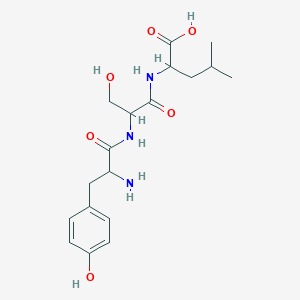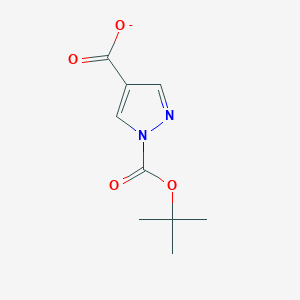
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C9H12N2O4. It is commonly used in the preparation of tricyclic P13K inhibitor compounds . This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves several steps. One common method includes the reaction of pyrazole with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: This compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of P13K inhibitors which are used in cancer research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific pathways, such as the P13K pathway, which is crucial in cell growth and survival . The compound binds to the active sites of enzymes, blocking their activity and thereby exerting its effects.
Comparison with Similar Compounds
1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
- 1H-Pyrazole-1,4-dicarboxylic acid, 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-, 1-(1,1-dimethylethyl) 4-ethyl ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of P13K inhibitors and its role in various chemical reactions.
Properties
Molecular Formula |
C9H11N2O4- |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1 |
InChI Key |
MBOVQMUHVMCMPG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
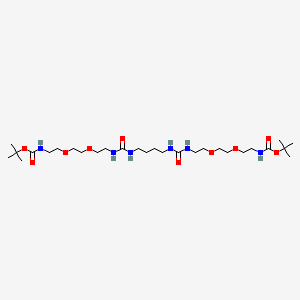
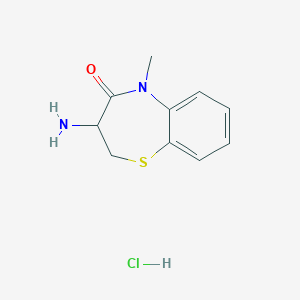
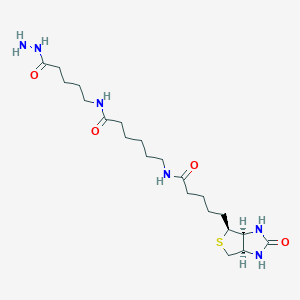
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)

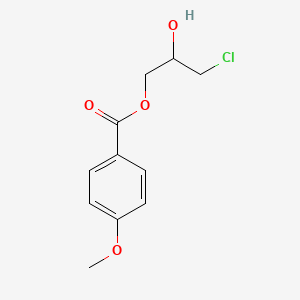
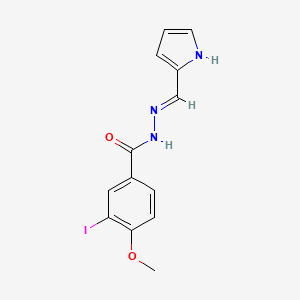
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
